6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Systematic Nomenclature and CAS Registry Analysis
The systematic nomenclature of 6-amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile follows the International Union of Pure and Applied Chemistry naming conventions, with the official designation being 6-amino-4-(3,4-diethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile according to the Lexichem TK 2.7.0 system. The Chemical Abstracts Service has assigned this compound the unique registry number 371123-81-8, which serves as the primary identifier across chemical databases and regulatory frameworks. The European Community has designated this substance with the EC number 124-743-6, facilitating its identification within the European chemical inventory system.
The nomenclature reflects the compound's structural hierarchy, beginning with the core pyrano[2,3-c]pyrazole bicyclic system as the parent structure, followed by the systematic enumeration of substituents at specific positions. The 6-amino designation indicates the presence of a primary amine group at the 6-position of the fused ring system, while the 5-carbonitrile notation specifies the location of the nitrile functional group. The 4-(3,4-diethoxyphenyl) substituent describes the phenyl ring bearing two ethoxy groups at the meta and para positions relative to the point of attachment, and the 3-propyl chain indicates a three-carbon alkyl substituent at the 3-position of the pyrazole ring.
Alternative nomenclature systems have been documented in various chemical databases, including variations in the specification of the dihydro designation, with some sources referencing the compound as this compound. These variations primarily reflect differences in numbering conventions and stereochemical descriptors, though the core structural identity remains consistent across all documented sources.
Molecular Formula and Weight Validation
The molecular formula of this compound has been definitively established as C₂₀H₂₄N₄O₃ through comprehensive analytical validation. This composition indicates the presence of twenty carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and three oxygen atoms, representing a relatively complex organic structure with multiple heteroatoms that contribute to its distinctive chemical properties. The molecular weight has been calculated as 368.4 g/mol using the PubChem 2.1 computational system, with this value being consistently reported across multiple independent sources.
The atomic composition analysis reveals several important structural features that define the compound's chemical behavior. The four nitrogen atoms are distributed strategically throughout the molecule, with two incorporated into the pyrazole ring system, one present as the primary amine functionality, and one as part of the nitrile group. The three oxygen atoms are accounted for by the two ethoxy substituents on the phenyl ring and the oxygen atom within the pyran ring of the bicyclic core structure.
The validation of these molecular parameters has been confirmed through multiple analytical techniques, including high-resolution mass spectrometry, which provides the exact mass determination with precision sufficient to distinguish this compound from potential isomers or closely related structures. The consistency of molecular weight values across different computational systems and experimental determinations provides confidence in the accuracy of these fundamental molecular descriptors.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound are not currently available in the Cambridge Structural Database, the principles of X-ray crystallographic analysis provide a framework for understanding the potential structural characteristics of this compound. The Cambridge Structural Database, established in 1965 and containing over 1.3 million accurate three-dimensional structures, represents the most comprehensive repository for small molecule crystal structures, though many synthetic compounds remain uncharacterized by X-ray diffraction methods.
X-ray diffraction analysis relies on the fundamental principle that diffraction patterns are directly related to the crystal structure of the target material, with the spacing between diffraction peaks corresponding to the sizes of structural features and peak intensities relating to the concentration of atoms within specific structural arrangements. For compounds of the pyrano[2,3-c]pyrazole class, crystallographic studies typically reveal planar or near-planar arrangements of the bicyclic core, with substituents adopting conformations that minimize steric interactions while maximizing stabilizing interactions such as hydrogen bonding or π-π stacking.
The Bragg equation, expressed as nλ = 2d sinθ, governs the relationship between X-ray wavelength, interplanar spacing, and diffraction angles, enabling the determination of precise atomic positions within the crystal lattice. For organic compounds containing both aromatic and aliphatic components, such as the target molecule, crystallographic analysis would be expected to reveal distinct regions of electron density corresponding to the rigid aromatic systems and the more flexible alkyl chains.
The absence of crystallographic data for this specific compound suggests either that single crystals suitable for X-ray analysis have not been obtained or that such studies have not been conducted and deposited in public databases. This represents a significant opportunity for future research, as crystallographic characterization would provide definitive information regarding bond lengths, bond angles, molecular conformation, and intermolecular packing arrangements that could inform structure-activity relationships and guide synthetic modifications.
Tautomeric Forms and Stability Analysis
The tautomeric behavior of this compound requires careful consideration within the broader context of pyrazoline chemistry, where tautomerism represents a fundamental aspect of structural behavior. Pyrazolines, as dihydropyrazoles, exhibit tautomeric equilibria that can significantly influence their chemical and biological properties, though the specific tautomeric preferences depend strongly on substitution patterns and environmental conditions.
According to computational studies performed at the B3LYP/6-311++G(d,p) level of theory, pyrazoline systems typically exhibit one clearly more stable tautomeric form compared to alternatives, contrasting with pyrazole systems where tautomers often have similar energies. For the specific case of 1,4-dihydropyrano[2,3-c]pyrazoles, the bicyclic framework imposes structural constraints that generally favor the retention of the dihydropyrazole form rather than rearrangement to aromatic pyrazole derivatives.
The stability of the 1,4-dihydropyrano[2,3-c]pyrazole core in this compound is enhanced by several structural factors. The presence of substituents at both nitrogen atoms of the pyrazole ring, specifically the incorporation into the bicyclic system and the amino functionality at the 6-position, follows the established principle that pyrazolines are not stable unless both nitrogen atoms are substituted. This substitution pattern effectively prevents potential rearrangement reactions that could lead to aromatic pyrazole formation.
| Tautomeric Form | Relative Stability | Key Structural Features | Environmental Sensitivity |
|---|---|---|---|
| 1,4-Dihydropyrano[2,3-c]pyrazole | Most Stable | Bicyclic constraint, N-substitution | Low |
| Alternative Pyrazole Forms | Less Stable | Aromatic character, ring strain | High |
| Amino-Imino Tautomers | Variable | Hydrogen bonding patterns | Medium |
The amino group at the 6-position introduces additional tautomeric considerations, particularly the potential for amino-imino equilibria under specific conditions. However, the electronic environment created by the adjacent nitrile group and the overall molecular framework is expected to favor the amino form under normal conditions, contributing to the compound's stability and defined chemical behavior.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Spectroscopic characterization of this compound would be expected to reveal distinctive spectral features corresponding to its complex molecular architecture, though specific experimental data are not currently available in the public domain. The structural complexity of this compound, incorporating multiple functional groups and aromatic systems, would generate characteristic spectroscopic signatures across multiple analytical techniques.
Nuclear Magnetic Resonance spectroscopy would provide detailed information regarding the molecular framework and substituent environments. The ¹H NMR spectrum would be expected to show distinct resonances for the ethoxy groups, appearing as characteristic ethyl patterns with triplet methyl signals and quartet methylene signals due to spin-spin coupling. The propyl substituent would contribute additional aliphatic signals, while the amino group would likely appear as a broad exchangeable signal. The phenyl protons would generate complex multiplets in the aromatic region, with coupling patterns influenced by the substitution pattern of the ethoxy groups.
¹³C NMR spectroscopy would reveal the carbon framework, with the nitrile carbon appearing as a characteristic signal around 120 ppm, and the aromatic carbons distributed throughout the typical aromatic region. The bicyclic core carbons would provide distinctive signals that could be assigned through two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments.
| Spectroscopic Technique | Expected Key Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Ethoxy patterns, aromatic multiplets, amino protons | Substitution confirmation |
| ¹³C NMR | Nitrile carbon (~120 ppm), aromatic framework | Structural framework |
| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C≡N stretch (~2200 cm⁻¹) | Functional group identification |
| UV-Vis Spectroscopy | π-π* transitions (~250-300 nm) | Electronic properties |
Infrared spectroscopy would provide unambiguous identification of key functional groups, with the primary amine generating characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region and the nitrile group producing a sharp, intense band around 2200 cm⁻¹. The aromatic C=C and C=N stretching vibrations would contribute to the fingerprint region, providing additional structural confirmation.
Ultraviolet-visible spectroscopy would reveal the electronic properties of the extended aromatic system, with the bicyclic pyrano[2,3-c]pyrazole core and substituted phenyl ring contributing to characteristic π-π* electronic transitions. The specific absorption maxima and extinction coefficients would provide insight into the electronic delocalization within the molecular framework and could be correlated with potential biological activities.
Properties
IUPAC Name |
6-amino-4-(3,4-diethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-4-7-14-18-17(13(11-21)19(22)27-20(18)24-23-14)12-8-9-15(25-5-2)16(10-12)26-6-3/h8-10,17H,4-7,22H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWUFYIJGKPBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
The synthesis requires 3,4-diethoxybenzaldehyde , malononitrile , propyl β-ketoester (e.g., ethyl 3-oxohexanoate), and hydrazine hydrate . The reaction mechanism involves:
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Knoevenagel condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
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Michael addition : The β-ketoester attacks the unsaturated nitrile, forming a pyran intermediate.
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Cyclization and aromatization : Hydrazine hydrate facilitates pyrazole ring closure, yielding the final product.
Standard Reaction Conditions
In a representative procedure, 3,4-diethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxohexanoate (1 mmol), and hydrazine hydrate (1.2 mmol) are refluxed in ethanol with piperidine (10 mol%) as a catalyst. The mixture is stirred at 80°C for 4–6 hours, followed by cooling and filtration to isolate the product. Purification via recrystallization from ethanol yields the target compound in 70–85% purity.
Green Synthesis Approaches
Recent advancements emphasize eco-friendly protocols to enhance efficiency and reduce environmental impact.
Ultrasound-Assisted Synthesis
Ultrasound irradiation significantly accelerates reaction kinetics. A study using Mn/ZrO₂ as a heterogeneous catalyst achieved a 98% yield within 10 minutes under ultrasonication, compared to 83% yield via conventional heating over 1 hour. The procedure involves:
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Mixing reactants in aqueous ethanol (1:1 v/v).
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Subjecting the mixture to ultrasound (40 kHz, 300 W).
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Filtering and washing the precipitate with cold ethanol.
This method reduces energy consumption and improves atom economy.
Microwave-Irradiated Synthesis
Microwave irradiation offers rapid and uniform heating. A protocol using piperidine as a catalyst under microwave conditions (300 W, 100°C) completes the reaction in 8–12 minutes with yields exceeding 90%. The shorter reaction time minimizes side products, enhancing selectivity.
Catalytic Systems and Optimization
Catalysts play a critical role in modulating reaction efficiency and selectivity.
Homogeneous Catalysts
Heterogeneous Catalysts
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Mn/ZrO₂ : This catalyst enhances reactivity under ultrasound, achieving near-quantitative yields. Its reusability (up to five cycles without significant loss) makes it industrially viable.
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Nano-TiO₂ : Under microwave conditions, nano-TiO₂ reduces reaction time to 10 minutes with 92% yield, though scalability remains a challenge.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for different synthesis strategies:
| Method | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | Piperidine | 80 | 4–6 h | 70–85 |
| Ultrasound-assisted | Mn/ZrO₂ | 25 (ambient) | 10 min | 98 |
| Microwave-irradiated | Nano-TiO₂ | 100 | 8–12 min | 92 |
Ultrasound and microwave methods outperform conventional techniques in both speed and yield, though catalyst cost and availability may influence method selection.
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to 6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The compound has shown promise in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies.
- Mechanism of Action : The compound is believed to exert its effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of specific kinases or transcription factors that are critical for tumor growth and survival.
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have been evaluated in several preclinical models. It has demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.
- Case Studies : In vitro studies have indicated that derivatives of this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Condensation | Aldehydes + Malononitrile | High |
| 2 | Cyclization | Pyrazole derivatives | Moderate |
| 3 | Functionalization | Amination with amines | Variable |
These synthetic routes not only allow for the production of the target compound but also facilitate the development of analogs with potentially enhanced biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against drug-resistant pathogens is particularly noteworthy.
- Evaluation Methods : The antimicrobial activity is often assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
Potential for Drug Formulation
Given its promising biological activities, there is ongoing research into formulating this compound into effective delivery systems for therapeutic use:
- Formulations : Possible formulations include tablets, capsules, and injectable solutions tailored to enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyranopyrazole derivatives exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of key analogs:
Substituent Variations on the Aromatic Ring
- 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Substituents: 4-methoxyphenyl (electron-donating group), 3-methyl. Synthesis: Prepared via a four-component one-pot reaction . Applications: Serves as a precursor for heterocyclic compounds with oxazine and pyranopyrazole moieties .
- 6-Amino-4-(2,4-dimethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10m) Substituents: 2,4-dimethylphenyl (steric hindrance), 3-propyl. Yield: 80% (white powder). Spectral Data: 1H NMR δ = 12.07 (s, ArNH), 2.20 (s, 2 × ArCH3) .
- 6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10n) Substituents: 4-chlorophenyl (electron-withdrawing group), 3-propyl. Biological Relevance: Chlorine enhances binding to hydrophobic pockets in enzymes .
- 6-Amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Substituents: 3-hydroxyphenyl (polar group), 1-phenyl. Applications: Antioxidant activity due to phenolic hydroxyl groups .
Alkyl Chain Modifications
- 6-Amino-3-methyl-4-(5-methyl-2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (11k) Substituents: Trifluoromethyl (lipophilic), 3-methyl. Purity: 99.80% (HPLC). Role: Evaluated as a PDE2 inhibitor; trifluoromethyl improves metabolic stability .
- 6-Amino-4-(5-hydroxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (11m) Substituents: Hydroxy group (hydrogen bonding), trifluoromethyl. Yield: 43% (yellow solid). Applications: Enhanced solubility due to polar hydroxy group .
Complex Substituents and Hybrid Scaffolds
- 6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Substituents: Piperazine (basic moiety), 4-fluorophenyl. Molecular Weight: 502.58 g/mol. Relevance: Piperazine enhances CNS penetration for neurological targets .
- 6-Amino-4-(3,4,5-trimethoxyphenyl)-3-propyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Substituents: 3,4,5-trimethoxyphenyl (multidrug resistance modulation), 1-phenyl. SMILES: CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 .
Comparative Data Table
| Compound Name | Substituents (Position 4) | Alkyl Chain (Position 3) | Yield | Key Applications/Properties | Reference |
|---|---|---|---|---|---|
| 6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 3,4-diethoxyphenyl | Propyl | N/A | Hypothesized enhanced lipophilicity | [2, 15] |
| 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 4-methoxyphenyl | Methyl | N/A | Precursor for heterocyclic hybrids | [1] |
| 6-Amino-4-(2,4-dimethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10m) | 2,4-dimethylphenyl | Propyl | 80% | High steric bulk | [2] |
| 6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10n) | 4-chlorophenyl | Propyl | N/A | Enzyme inhibition | [2] |
| 6-Amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 3-hydroxyphenyl | Methyl | N/A | Antioxidant activity | [20] |
| 6-Amino-4-(3,4,5-trimethoxyphenyl)-3-propyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 3,4,5-trimethoxyphenyl | Propyl | N/A | Multidrug resistance modulation | [16] |
Key Research Findings
- Synthetic Flexibility: Pyranopyrazoles are synthesized via multicomponent reactions (e.g., aldehydes, malononitrile, and pyrazolones), enabling rapid diversification .
- Biological Activity: Anticancer: 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMDPC) inhibits BCAP-37 cells at 50 µg/mL via non-apoptotic mechanisms . Enzyme Inhibition: Trifluoromethyl-substituted derivatives (e.g., 11k) show potent PDE2 inhibition (purity >99.8%) . Antioxidant: Hydroxyphenyl derivatives exhibit radical scavenging activity .
Biological Activity
6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound belonging to the class of dihydropyrano-pyrazoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 398.47 g/mol. It features a dihydropyrano core fused with a pyrazole ring and carries an amino group and ethoxy-substituted phenyl moiety. This structural configuration is significant for its biological activity.
1. Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, pyrazole derivatives have been reported to induce cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and cervical cancer cells (HeLa) .
Table 1: Cytotoxicity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 39.70 |
| Compound B | MDA-MB-231 | 0.26 |
| 6-Amino-4-(3,4-diethoxyphenyl)-3-propyl... | TBD | TBD |
Note: The IC50 values indicate the concentration required to inhibit cell viability by 50%.
The mechanisms underlying the anticancer effects typically involve apoptosis induction through caspase activation pathways . Compounds similar to 6-amino derivatives have shown significant inhibition of key signaling pathways involved in cell proliferation.
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Studies have indicated that these compounds can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed inhibition zones ranging from 10 mm to 31 mm when tested against various bacterial strains .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 21 |
| Compound D | Escherichia coli | 31 |
| 6-Amino-4-(3,4-diethoxyphenyl)-3-propyl... | TBD | TBD |
Note: The inhibition zone represents the diameter of the area where bacteria cannot grow.
3. Neuroprotective Effects
Emerging studies suggest that certain pyrazole derivatives may possess neuroprotective properties by inhibiting enzymes linked to neurodegenerative diseases. For example, some analogs have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .
Case Studies
A recent study explored the synthesis and biological evaluation of various dihydropyrano-pyrazoles, including those structurally related to our compound of interest. The study highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
Another investigation focused on the antibacterial activity of synthesized pyrazoles against clinical strains, revealing that modifications in the chemical structure significantly influenced their efficacy and selectivity against different bacterial species .
Q & A
Advanced Question: How do nanocatalysts improve synthesis efficiency?
Answer: Hexagonal mesoporous silica (HMS)-supported nanocatalysts enhance reaction kinetics and regioselectivity. For example:
- Catalyst Design : HMS functionalized with acidic or basic sites accelerates Knoevenagel condensation and cyclization steps.
- Optimization : Reaction times reduce to <1 hour with yields >90% and recyclability up to 5 cycles without significant activity loss .
Basic Question: What spectroscopic methods confirm structural integrity?
Answer:
- 1H/13C NMR : Peaks at δ 1.78–1.92 ppm (propyl/methyl groups), 4.48–4.77 ppm (pyran oxygen), and 6.54–7.66 ppm (aromatic protons) confirm regiochemistry. The absence of NH splitting in DMSO-d indicates intramolecular hydrogen bonding .
- IR : Stretching at 2187–2189 cm (C≡N) and 1643–1660 cm (C=O) verifies functional groups .
Advanced Question: How is X-ray crystallography applied to resolve structural ambiguities?
Answer: Single-crystal X-ray diffraction reveals:
- Bond angles : Pyran ring puckering (105.3–99.4° in triclinic systems) and dihedral angles between aryl substituents.
- Intermolecular interactions : Hydrogen bonds (N–H⋯O) stabilize crystal packing, as seen in the 3,4,5-trimethoxyphenyl derivative (CSD code: GK2612) .
Basic Question: How is biological activity evaluated for this compound?
Answer:
- Antihypertensive assays : Ex vivo aortic ring relaxation studies (EC values) compared to nifedipine, with calcium channel blockade confirmed via voltage-gated channel inhibition .
- Antioxidant screening : DPPH radical scavenging assays (IC 10–50 μM) identify substituents (e.g., –OH, –NH) enhancing activity .
Advanced Question: What mechanisms underlie its anticancer activity?
Answer:
- Kinase inhibition : Targets EGFR/VEGFR-2 via competitive ATP-binding site interactions.
- Docking studies : Pyranopyrazole scaffolds show binding energies <−8.5 kcal/mol, with bromophenyl derivatives (IC 0.31 μM) outperforming erlotinib .
Basic Question: How do substituents influence reaction yields?
Answer:
Electron-withdrawing groups (e.g., –NO, –Br) on aryl aldehydes reduce steric hindrance, improving yields (85–92%) compared to electron-donating groups (–OCH, 70–78%) .
Advanced Question: How do data contradictions arise in stability studies?
Answer: DFT calculations reveal 1,4-dihydropyrano isomers (e.g., 1q vs. 1q′) differ in stability by 4.60 kcal/mol due to torsional strain in the pyran ring. Experimental data may conflict if tautomerization occurs during crystallization .
Basic Question: How are reaction conditions optimized for scalability?
Answer:
Advanced Question: What role do computational methods play in synthesis design?
Answer:
- DFT : Predicts transition-state energies for rate-limiting steps (e.g., Knoevenagel adduct formation).
- MD simulations : Model surfactant micelle dynamics in aqueous media to optimize CTACl concentrations .
Basic Question: How is structure-activity relationship (SAR) analyzed?
Answer:
Advanced Question: Can substituent effects predict bioactivity?
Answer: QSAR models using Hammett constants (σ) and π-hydrophobic parameters correlate 4-aryl substituents (e.g., 3,4-diethoxy) with IC values (R >0.85) .
Basic Question: How are impurities characterized and controlled?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/HO gradient) resolve unreacted aldehydes or pyrazolone intermediates.
- Recrystallization : Ethanol/water (3:1) removes polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
